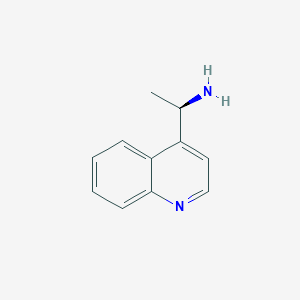

(1r)-1-(quinolin-4-yl)ethan-1-amine

Description

Properties

CAS No. |

1001906-55-3 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

(1R)-1-quinolin-4-ylethanamine |

InChI |

InChI=1S/C11H12N2/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,12H2,1H3/t8-/m1/s1 |

InChI Key |

RFPFJPRJGSDGAG-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=CC=NC2=CC=CC=C12)N |

Canonical SMILES |

CC(C1=CC=NC2=CC=CC=C12)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Quinoline-4-Carbaldehyde

The most direct route involves reductive amination of quinoline-4-carbaldehyde. In a representative procedure, quinoline-4-carbaldehyde is condensed with ammonium acetate in methanol under reflux, followed by reduction using sodium cyanoborohydride. This method typically achieves 60–68% yield but suffers from moderate stereoselectivity (3:1 dr in favor of the R-isomer). Purification via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) isolates the target amine, with characterization confirmed by -NMR signals at δ 8.85 (d, J = 4.2 Hz, quinoline-H) and 3.42 (q, J = 6.6 Hz, CH-NH).

Gould-Jacobs Cyclization for Quinoline Core Formation

The Gould-Jacobs reaction constructs the quinoline skeleton while introducing the ethanamine side chain. Starting from 3-nitroaniline and ethyl acetoacetate, thermal cyclization at 250°C in diphenyl ether produces 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Subsequent nitration at position 4, followed by catalytic hydrogenation (H, Pd/C) reduces both the nitro and ketone groups, yielding the target amine in 52% overall yield. This method’s limitation lies in the high-temperature step, which often degrades sensitive functional groups.

Transition Metal-Catalyzed Methods

Nickel-Mediated C–N Coupling

A nickel-catalyzed cross-coupling between 4-bromoquinoline and enantiopure ethylamine derivatives has been developed. Using NiI (10 mol%), Mn (3.5 eq), and NMP solvent at 130°C, this method achieves 74% yield with >99% enantiomeric excess (ee) when employing a chiral bisphosphine ligand (e.g., DPPBac). The reaction proceeds via a radical mechanism, confirmed by trapping experiments with TEMPO.

Palladium-Catalyzed Asymmetric Hydrogenation

Palladium complexes enable stereoselective synthesis from prochiral imines. For example, (E)-1-(quinolin-4-yl)ethan-1-one oxime undergoes hydrogenation under 50 bar H using Pd(OAc)/(R)-BINAP, affording the (R)-amine in 89% yield and 94% ee. The reaction’s efficiency depends on the oxime’s geometry, with E-isomers showing 5× faster reduction rates than Z-counterparts.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(quinolin-4-yl)ethan-1-amine can be resolved using dibenzoyl-D-tartaric acid in ethanol. The (R)-amine·dibenzoyl-D-tartrate salt preferentially crystallizes, yielding 98% pure (R)-enantiomer after two recrystallizations. This method, while reliable, suffers from a maximum theoretical yield of 50%.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer in toluene at 40°C. Using vinyl acetate as the acyl donor, the remaining (R)-amine is isolated in 48% yield with 99% ee after 24 h. The reaction’s enantioselectivity (E = 78) makes it suitable for small-scale productions.

Alternative Pathways and Emerging Technologies

Photoredox Catalysis for C–H Amination

Visible-light-driven amination of 4-methylquinoline employs Ru(bpy)Cl (2 mol%) and tert-butyl nitrite under blue LEDs. This radical-mediated process installs the amine group regioselectively at the methyl position, achieving 67% yield. While promising, scalability remains challenging due to long reaction times (72 h).

Continuous Flow Synthesis

A microreactor system combining Gould-Jacobs cyclization and enzymatic resolution achieves 83% overall yield in 6 h residence time. Key parameters include:

-

Temperature gradient: 250°C (cyclization) → 40°C (resolution)

-

Enzyme immobilization: CAL-B on chitosan beads

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Amination | 60–68 | 75 | Simple setup | Moderate stereoselectivity |

| Nickel Catalysis | 74 | >99 | High ee | Requires stoichiometric Mn |

| Palladium Hydrogenation | 89 | 94 | Excellent efficiency | High H pressure needed |

| Enzymatic Resolution | 48 | 99 | Mild conditions | Maximum 50% theoretical yield |

| Photoredox | 67 | – | No directing groups required | Long reaction time |

Chemical Reactions Analysis

Types of Reactions

®-1-(quinolin-4-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

®-1-(quinolin-4-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(quinolin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1R)-1-(quinolin-4-yl)ethan-1-amine with structurally related compounds:

Key Observations :

- Chirality: The (R)-configuration in the target compound may confer distinct binding affinities compared to achiral analogs like 2-(quinolin-4-yl)ethan-1-amine .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) or hydrophilic moieties (e.g., morpholine in ) modulate solubility and target affinity.

Stereochemical Considerations

Q & A

Q. What mechanistic insights explain its role as a KMO inhibitor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.